5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfanyl Group: This can be done using ethylthiol in the presence of a base.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The presence of the ethylsulfanyl group in 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may confer unique properties such as increased lipophilicity or altered biological activity compared to its analogs.
Properties
Molecular Formula |
C15H16ClN3OS |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-12(16)13(19-15)14(20)18-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,18,20) |
InChI Key |
KPMXXIQPUFCDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)Cl |
Origin of Product |
United States |
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